2-Methyl-1-oxa-4-azaspiro[4.4]nonane
Overview
Description
“2-Methyl-1-oxa-4-azaspiro[4.4]nonane” is a chemical compound with the molecular formula C8H15NO . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .
Synthesis Analysis
The synthesis of spiro compounds like “this compound” often involves the use of free radical chemistry . A variety of heterospiro alkane bicyclic structures possessing one, two, or three heteroatoms (N, O, Si, S) have been collected . The intramolecular hydrogen atom transfer (HAT) promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process has also been successfully applied .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC1CNC2(O1)CCCC2 . This notation indicates the presence of a spiro linkage between a cyclohexane ring and a pyrrolidine ring .Scientific Research Applications
1. Synthesis Strategies
2-Methyl-1-oxa-4-azaspiro[4.4]nonane, as a part of various spiroaminals, is a core in many natural or synthetic products with significant biological activities. The synthesis of these compounds, due to their unique structural and biological significance, presents a notable area of study. Various strategies developed for synthesizing spiroaminals, including this compound, have been explored (Sinibaldi & Canet, 2008).
2. Catalytic Synthesis Methods
One-pot synthesis methods using Mn(III)-based oxidation have been developed for creating 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the compound's relevance in chemical synthesis. Such methods highlight the efficiency and simplicity in producing these spiro compounds (Huynh, Nguyen, & Nishino, 2017).
3. Functionalized Derivatives
Research has also focused on the formation of functionalized derivatives of 2-oxaspiro[4.4]nonane, which are important in the structure of various bioactive compounds. This indicates the compound’s importance in the broader context of medicinal chemistry and drug design (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
4. Use in Organic Synthesis
The compound also finds its application in organic synthesis, for example, in the catalytic hydrogenation of certain malonates, leading to the formation of substituted spiro compounds. This demonstrates the versatility of this compound in synthetic organic chemistry (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
5. Novel Synthetic Approaches
Innovative synthetic methods have been developed for 2-oxa-7-azaspiro[3.5]nonane and related compounds, demonstrating the ongoing research interest in manipulating the structure for various applications. Such research can lead to new insights into the reactivity and potential uses of these compounds in various fields (Gurry, McArdle, & Aldabbagh, 2015).
Future Directions
The future directions for the study of “2-Methyl-1-oxa-4-azaspiro[4.4]nonane” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Spiro compounds are attracting attention as scaffolds in the search for modern drugs , so “this compound” could potentially be a target for future drug discovery efforts.
Properties
IUPAC Name |
2-methyl-1-oxa-4-azaspiro[4.4]nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-6-9-8(10-7)4-2-3-5-8/h7,9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWNADIZRVWPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2(O1)CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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